

Application Notes: 1-Hexadecyl-1H-indole-2,3dione in Antiviral Research

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Compound of Interest

Compound Name: 1-hexadecyl-1H-indole-2,3-dione

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Audience: Researchers, scientists, and drug development professionals.

Note on Scope: Direct experimental data on the antiviral activity of **1-hexadecyl-1H-indole-2,3-dione** is not available in current literature. This document provides application notes and protocols based on the well-established antiviral properties of its core scaffold, 1H-indole-2,3-dione (Isatin), and discusses the potential implications of the 1-hexadecyl substitution.

Introduction: Isatin as a Privileged Antiviral Scaffold

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound recognized for its broad spectrum of biological activities.[1][2] For the past five decades, isatin and its derivatives have been a significant area of focus in medicinal chemistry, demonstrating potent activities against a wide array of pathogens, including viruses, bacteria, and fungi.[3][4][5] The isatin core is a privileged scaffold in drug discovery, meaning it can bind to multiple biological targets with high affinity.[1][6] Its structure, featuring a reactive keto group at the C-3 position and an amide at the N-1 position, allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[5][7] Numerous derivatives have shown promising activity against several clinically relevant viruses, making the isatin scaffold a valuable starting point for the development of novel broad-spectrum antiviral agents.[1][6][8]

Potential Role of the 1-Hexadecyl Group

The introduction of a long alkyl chain, such as a hexadecyl group, at the N-1 position of the isatin ring is expected to significantly increase the molecule's lipophilicity.[9] While this



modification can sometimes lead to decreased solubility, it can also offer several advantages in antiviral drug design:

- Enhanced Cell Membrane Permeability: Increased lipophilicity can facilitate the passive diffusion of the compound across the lipid bilayer of host cell membranes, potentially leading to higher intracellular concentrations at the site of viral replication.[9]
- Interaction with Viral or Cellular Membranes: The long alkyl chain could mediate interactions with viral envelopes or specific lipid-rich domains within host cell membranes that are crucial for viral entry or assembly.
- Formation of Lipid-Based Nanocarriers: Highly lipophilic molecules can be formulated into nanostructured lipid carriers (NLCs) or other lipid-based delivery systems.[10][11][12] Such formulations can protect the drug from degradation, improve bioavailability, and potentially target the drug to specific tissues or cells.[12][13] Studies have shown that formulating antiviral drugs like Remdesivir in NLCs can significantly enhance their antiviral efficacy.[11]
 [13]
- Targeting Host Lipids: Some viruses heavily rely on host lipid metabolism for their replication.
 Lipophilic drugs may interfere with these pathways, offering a host-targeted antiviral strategy.
 [14]

Structure-activity relationship (SAR) studies on other antiviral agents have demonstrated a strong correlation between lipophilicity and antiviral potency.[9][15][16] Therefore, **1-hexadecyl-1H-indole-2,3-dione** represents a rational design for a potentially potent antiviral agent, although experimental validation is required.

Antiviral Activity of Isatin Derivatives

Isatin derivatives have demonstrated inhibitory activity against a diverse range of DNA and RNA viruses. The primary mechanism often involves the inhibition of key viral enzymes or interference with viral replication processes.[1][6]

Anti-Coronavirus Activity (SARS-CoV, SARS-CoV-2)

The emergence of SARS-CoV-2 has spurred intensive research into new antiviral agents.[1][6] Isatin derivatives have been identified as potent inhibitors of the coronavirus 3C-like protease



(3CLpro), a cysteine protease essential for viral replication.[17][18][19]

- Mechanism of Action: The isatin scaffold can bind to the active site of 3CLpro.[17][18] N-substituted isatin derivatives have been shown to be effective, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range.[17][20] For example, compound 4o (an N-substituted isatin) was found to be a potent and selective inhibitor of SARS-CoV 3CLpro with an IC50 of 0.95 μM.[17] More recently, a sulfonamide-tethered triazolo-isatin derivative (6b) showed an IC50 of 0.249 μM against SARS-CoV-2 Mpro and an antiviral IC50 of 4.33 μg/ml in VERO-E6 cells.[19][20]
- Structure-Activity Relationship (SAR): Studies suggest that substitution at the N-1 position of the isatin ring is crucial for potent 3CLpro inhibition.[17][21] Additionally, electron-withdrawing groups at the C-5 position can enhance activity.[22]

Anti-HIV Activity

Isatin derivatives, particularly isatin- β -thiosemicarbazones, have been extensively studied as anti-HIV agents.[1][23]

- Mechanism of Action: The primary target for many isatin-based anti-HIV compounds is the viral enzyme reverse transcriptase (RT).[1][24] They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compound 9I, an aminopyrimidinimino isatin derivative, inhibited the HIV-1 RT enzyme with an IC50 of 32.6 ± 6.4 μM.[1]
- SAR: Modifications at the N-1, C-3 (as thiosemicarbazones), and C-5 positions of the isatin ring have been explored to optimize anti-HIV activity.[1][6] For instance, certain isatin β-thiosemicarbazones achieved EC50 values in the low micromolar range (2.62–3.40 μM).[1]

Anti-Herpes Simplex Virus (HSV) Activity

Several isatin derivatives, especially thiosemicarbazones, are effective against both HSV-1 and HSV-2.[8][10][24]

• Mechanism of Action: While the exact mechanism for many derivatives is not fully elucidated, some are thought to inhibit viral DNA synthesis or key viral enzymes.[8]



SAR: The thiourea group of the thiosemicarbazone moiety and the NH group at the N-1
position of the isatin ring have been identified as essential for antiherpetic activity.[8]

Activity Against Other Viruses

Isatin derivatives have also shown efficacy against:

- Poxviruses (Vaccinia, Cowpox): Isatin-β-thiosemicarbazones like methisazone were among the first synthetic antivirals.[4][25]
- Flaviviruses (JEV, WNV): N-methylisatin-beta-thiosemicarbazone derivatives can inhibit viral replication, with one compound fully inhibiting Japanese Encephalitis Virus (JEV) and West Nile Virus (WNV) at IC50 values of 16 and 4 μg/mL, respectively.[1][6] The proposed mechanism is the inhibition of viral early protein translation.[6]
- Coxsackievirus B3 (CVB3): An isatin derivative, ID45, was found to inhibit CVB3 replication
 by inducing a host-cell stress response that suppresses the virus's cap-independent
 translation.[26]

Quantitative Data Summary

The following table summarizes the antiviral activity of various representative isatin derivatives from the literature.



Compoun d Class/Der ivative	Virus	Assay	EC50 / IC50	CC50	Selectivit y Index (SI)	Referenc e
N- Substituted Isatin (40)	SARS-CoV	3CLpro FRET	0.95 μM (IC50)	-	-	[17]
N- Substituted Isatin (4k)	SARS-CoV	3CLpro FRET	0.98 μM (IC50)	-	-	[17]
Triazolo- Isatin (6b)	SARS- CoV-2	Mpro FRET	0.249 μM (IC50)	564.74 μg/mL	130.4	[19][20]
Isatin-β- thiosemicar bazone (10c, f, i)	HIV-1	Cell-based	2.62-3.40 μM (EC50)	>14.50 μM	-	[1]
Aminopyri midinimino Isatin (9I)	HIV-1	Cell-based	>12.1 μg/mL (EC50)	>157.3 μg/mL	>13	[1][6]
Sulfonamid e Schiff Base (SPIII-5F)	SARS-CoV	Cell-based	45% protection at 125 μg/mL	>125 μg/mL	-	[27]
Sulfonamid e Schiff Base (SPIII-5H)	HCV	RNA Synthesis	17 μg/mL (EC50)	42 μg/mL	2.5	[27]

Experimental Protocols

Protocol 1: General Synthesis of 1-Hexadecyl-1H-indole-2,3-dione



This protocol describes a general method for the N-alkylation of isatin, which is a common synthetic route for producing N-substituted derivatives.[7][17][28]

Materials:

- Isatin (1H-indole-2,3-dione)
- 1-Bromohexadecane (or other hexadecyl halide)
- Potassium carbonate (K2CO3) or Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
- Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser
- Silica gel for column chromatography

Procedure:

- Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatin (1.0 eq).
- Dissolution: Add anhydrous DMF to dissolve the isatin.
- Base Addition: Add the base (e.g., K2CO3, 1.5 eq, or NaH 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at room temperature. If using NaH, exercise caution as hydrogen gas is evolved.
- Activation: Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the isatin anion.



- Alkylation: Add 1-bromohexadecane (1.1 eq) dropwise to the reaction mixture.
- Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture to room temperature. If NaH was
 used, carefully quench the reaction by the slow addition of water or saturated ammonium
 chloride solution.
- Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).
- Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography, typically using a
 gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-hexadecyl-1H-indole2,3-dione.
- Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiviral Activity Assay (CPE Inhibition)

This protocol provides a general method for evaluating the antiviral activity of a compound by measuring the inhibition of the virus-induced cytopathic effect (CPE).[27]

Materials:

- Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, HEL for HSV)
- Complete growth medium (e.g., DMEM with 10% FBS, antibiotics)
- Maintenance medium (e.g., DMEM with 2% FBS)



- Virus stock with a known titer (TCID50/mL)
- Test compound (1-hexadecyl-1H-indole-2,3-dione) dissolved in DMSO
- Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

- Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation (37 °C, 5% CO2).
- Compound Preparation: Prepare serial dilutions of the test compound and positive control in maintenance medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
- Infection and Treatment:
 - Remove the growth medium from the confluent cell monolayers.
 - Add the prepared compound dilutions to the wells in triplicate.
 - Include "cell control" wells (cells + medium, no virus) and "virus control" wells (cells + virus, no compound).
 - Add the virus at a predetermined multiplicity of infection (MOI), typically 0.01-0.1, to all wells except the cell control wells.
- Incubation: Incubate the plates for 48-72 hours (depending on the virus) at 37 °C with 5% CO2, or until CPE is observed in ~90% of the virus control wells.
- CPE Assessment & Cell Viability:
 - Visually inspect the wells under a microscope to assess the reduction in CPE.



- Quantify cell viability using an appropriate assay (e.g., MTT). Add the reagent to all wells, incubate as required, and read the absorbance on a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the cell control.
 - Plot the percentage of inhibition versus the compound concentration and determine the
 50% effective concentration (EC50) using non-linear regression analysis.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

Same as Protocol 2, but without the virus stock.

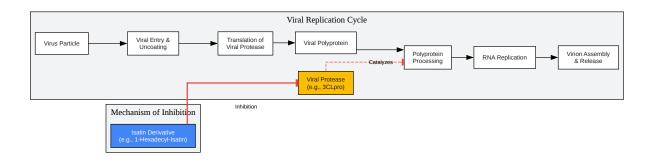
Procedure:

- Cell Seeding: Seed a 96-well plate with host cells as described in Protocol 2.
- Compound Treatment: Once cells are confluent, remove the growth medium and add serial dilutions of the test compound (in maintenance medium) to the wells in triplicate. Include "cell control" wells with medium and DMSO only.
- Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37 °C with 5% CO2.
- Cell Viability Measurement: Add MTT reagent to all wells, incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and read the absorbance.
- Data Analysis:



- Calculate the percentage of cytotoxicity for each concentration compared to the cell control.
- Plot the percentage of cytotoxicity versus the compound concentration and determine the
 50% cytotoxic concentration (CC50) using non-linear regression.
- Calculate the Selectivity Index (SI) = CC50 / EC50. A higher SI value (ideally >10) indicates a more promising and selective antiviral compound.

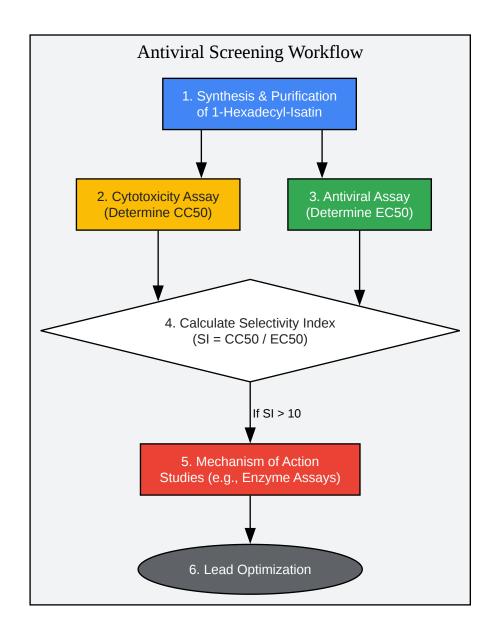
Visualizations



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Caption: Hypothetical mechanism of action for an isatin derivative inhibiting a viral protease.





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Caption: General experimental workflow for screening novel antiviral compounds.

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Methodological & Application





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